N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-methoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine
Description
This compound is a pyrazolo[1,5-a]pyrimidin-7-amine derivative characterized by a methoxy-substituted aromatic system and a dimethoxyphenethyl side chain. Its structure includes:
- Position 2: 4-Methoxyphenyl group.
- Position 3: Methyl group.
- Position 5: Methyl group.
- N-substituent: 2-(3,4-Dimethoxyphenyl)ethyl chain.
Properties
Molecular Formula |
C25H28N4O3 |
|---|---|
Molecular Weight |
432.5 g/mol |
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-methoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine |
InChI |
InChI=1S/C25H28N4O3/c1-16-14-23(26-13-12-18-6-11-21(31-4)22(15-18)32-5)29-25(27-16)17(2)24(28-29)19-7-9-20(30-3)10-8-19/h6-11,14-15,26H,12-13H2,1-5H3 |
InChI Key |
JMLHLXCOYVLODE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)NCCC3=CC(=C(C=C3)OC)OC)C4=CC=C(C=C4)OC)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-methoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step organic reactions. One common approach includes the condensation of 3,4-dimethoxyphenylacetic acid with 4-methoxybenzaldehyde in the presence of a base to form the corresponding chalcone. This intermediate is then cyclized with hydrazine hydrate to yield the pyrazole derivative. Subsequent reaction with appropriate reagents leads to the formation of the final pyrazolo[1,5-a]pyrimidine structure.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the pyrazolo[1,5-a]pyrimidine core, potentially converting it to a dihydro derivative.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can facilitate substitution reactions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted pyrazolo[1,5-a]pyrimidines.
Scientific Research Applications
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-methoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-methoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Analysis
The compound’s activity is influenced by substituent positions and electronic properties. Key comparisons include:
Key Observations :
- Aromatic Substitutions : Fluorophenyl () or chlorophenyl () groups at position 3 enhance anti-mycobacterial activity, while methoxyphenyl (target compound) may improve CNS permeability due to increased lipophilicity .
- N-Substituents : Pyridine-methyl groups () optimize anti-mycobacterial potency, whereas bulky dimethoxyphenethyl chains (target compound) likely influence selectivity for eukaryotic targets (e.g., kinases) .
Structure–Activity Relationship (SAR) Trends
- Position 2 : Methoxyphenyl groups (target compound) may enhance metabolic stability over fluorophenyl analogs () due to reduced electronegativity.
- Position 3 : Methyl groups (target compound) vs. fluorophenyl () balance steric effects and hydrophobic interactions.
- N-Substituent : The dimethoxyphenethyl chain likely increases blood-brain barrier penetration compared to pyridine-based substituents (), making the compound suitable for neurological targets .
Biological Activity
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-methoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine, also known as C130-0292, is a compound of significant interest in pharmacological research due to its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its mechanisms of action, efficacy in various assays, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of C130-0292 is with a molecular weight of 433.43 g/mol. The compound features several functional groups that contribute to its biological activity, including methoxy and dimethyl substitutions on the pyrazolo-pyrimidine core.
| Property | Value |
|---|---|
| Molecular Formula | C22H22F3N3O3 |
| Molecular Weight | 433.43 g/mol |
| Hydrogen Bond Acceptors | 5 |
| Hydrogen Bond Donors | 1 |
| Rotatable Bonds | 9 |
| LogP | 4.415 |
| Water Solubility (LogSw) | -4.45 |
Antiviral Activity
C130-0292 has been included in various screening libraries aimed at identifying antiviral compounds. It has shown promise as a selective inhibitor of phosphatidylinositol 4-kinase IIIβ (PI4K IIIβ), which is crucial for the life cycle of several RNA viruses. In cell-based assays, derivatives of this compound exhibited varying degrees of efficacy against different viral strains. For instance, IC50 values for PI4K IIIβ inhibition were reported as low as 54 nM, indicating potent antiviral activity against Hepatitis C Virus (HCV) .
The mechanism by which C130-0292 exerts its biological effects primarily involves the inhibition of key enzymes in viral replication pathways. Structural studies have revealed that the compound binds to the active site of PI4K IIIβ, preventing substrate access and subsequent phosphorylation events necessary for viral replication .
In Vitro Studies
In vitro studies have demonstrated that C130-0292 significantly reduces viral load in infected cell lines. For example, in assays involving HCV genotype 1b and 2a, the compound showed EC50 values of 0.087 μM and 10.6 μM respectively, highlighting its potential as an antiviral agent .
Case Studies
- Study on HCV Inhibition : A study evaluated the effectiveness of C130-0292 against HCV in human liver cell lines. The results indicated a dose-dependent reduction in viral RNA levels, supporting its role as a therapeutic candidate for HCV infections.
- Cytotoxicity Assessment : Another investigation assessed the cytotoxic effects of C130-0292 on non-infected cells to ensure safety profiles were acceptable. The compound displayed low cytotoxicity at therapeutic concentrations.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
